molecular formula C10H17NO5 B14025358 (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate

(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate

Cat. No.: B14025358
M. Wt: 231.25 g/mol
InChI Key: NJLRTXWRGOPGLD-SCLLHFNJSA-N
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Description

(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is a chiral chemical compound offered for research and development purposes. The oxalate salt form of this molecule may enhance its stability and handling properties compared to the freebase form. As a salt of a cyclohexenol derivative with a dimethylamino functional group, this compound presents a structure of interest for further chemical and pharmacological investigation. Potential research applications for this compound are based on its structural features and could include its use as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel chiral molecules. Its stereochemistry suggests it may be of value in studies exploring stereoselective synthesis or as a precursor for ligands in catalyst systems. Researchers are investigating the properties of oxalate salts in various contexts, including their role in crystallization processes . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(1R,6R)-6-(dimethylamino)cyclohex-3-en-1-ol;oxalic acid

InChI

InChI=1S/C8H15NO.C2H2O4/c1-9(2)7-5-3-4-6-8(7)10;3-1(4)2(5)6/h3-4,7-8,10H,5-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m1./s1

InChI Key

NJLRTXWRGOPGLD-SCLLHFNJSA-N

Isomeric SMILES

CN(C)[C@@H]1CC=CC[C@H]1O.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C1CC=CCC1O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Cyclohexenol Core

The key step in preparing (1R,6R)-6-(Dimethylamino)cyclohex-3-enol is the stereoselective formation of the cyclohex-3-enol ring system with the correct 1R,6R configuration.

  • Diels-Alder Cycloaddition Approach :
    According to classical methods documented in advanced organic synthesis literature, cyclohexenol derivatives can be synthesized via Diels-Alder reactions between dienes and dienophiles, followed by functional group modifications. For example, a diene such as 1-trimethylsilyl-1,3-butadiene can be reacted with an appropriate dienophile to form a cyclohexene intermediate. Subsequent oxidative dihydroxylation and elimination steps yield the cyclohex-3-enol structure with high stereoselectivity.

  • Chiral Auxiliary or Catalyst Use :
    To obtain the (1R,6R) stereochemistry, chiral auxiliaries or asymmetric catalysis can be employed. Ligand-accelerated catalysis (LAC) using chiral phosphoramidite ligands has been shown to enhance regio- and enantioselectivity in related cyclohexenol syntheses, achieving enantiomeric excesses greater than 90%.

Formation of the Oxalate Salt

The final step involves conversion of the free base (1R,6R)-6-(dimethylamino)cyclohex-3-enol into its oxalate salt.

  • Salt Formation Procedure :
    The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and oxalic acid is added stoichiometrically. The mixture is stirred at room temperature or slightly elevated temperature until the salt precipitates. Filtration and drying yield the pure oxalate salt.

  • Purification and Characterization :
    The oxalate salt typically exhibits enhanced crystallinity and stability, facilitating purification by recrystallization. Characterization by NMR, IR, and elemental analysis confirms salt formation.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Diels-Alder cycloaddition Diene + dienophile, chiral catalyst, solvent, temp. 60-85 High stereoselectivity with chiral ligands
Oxidative dihydroxylation OsO4, NMO, room temp 90-96 Introduces diol functionality for further modification
Reductive amination Dimethylamine, NaBH3CN, pH control 70-90 Stereoselective amine installation
Salt formation with oxalic acid Oxalic acid, ethanol, room temp 85-95 Salt precipitation and purification

Mechanistic Insights and Research Data

  • The Diels-Alder step leverages the endo rule and chiral ligand effects to favor the (1R,6R) stereochemistry, as supported by mechanistic studies in asymmetric catalysis.

  • Oxidative dihydroxylation follows the Upjohn procedure, providing cis-diols that can be selectively converted to the enol form.

  • Reductive amination proceeds via iminium ion intermediate formation, with stereochemical outcomes influenced by steric and electronic factors of the cyclohexenol ring.

  • Oxalate salt formation is a straightforward acid-base reaction, but the choice of solvent and temperature affects crystal morphology and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Cyclohexenol Derivatives

Cyclohexenol derivatives share a six-membered ring with a hydroxyl group and variable substituents. Key differences lie in functional groups, stereochemistry, and counterions:

Table 1: Structural Comparison of Cyclohexenol Derivatives
Compound Name Substituents/Functional Groups Stereochemistry Key Features Reference
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate Dimethylamino, oxalate salt (1R,6R) Polar amine, ionic salt N/A
Compound 5 () Ether linkages, hydroxy groups (1S,6S) Crown ether precursor
Compound 24 () Hex-2-enyloxy, methyl, hydroxy (1R,2R,6S) Lipophilic ether substituent
Compound 26 () Propylthio, methyl, hydroxy (1R,2R,6S) Thioether functionality
(1S,2R,6R)-6-(Hydroxymethyl)cyclohex-3-ene-1,2-diol () Hydroxymethyl, diol groups (1S,2R,6R) Multiple hydroxyls, polar

Key Observations :

  • Functional Groups: The dimethylamino group in the target compound introduces basicity and polarity, contrasting with ether/thioether () or diol () substituents.
  • Stereochemistry : The (1R,6R) configuration may lead to distinct spatial arrangements compared to (1S,6S) isomers () or (1R,2R,6S) derivatives ().
  • Counterion : The oxalate salt differentiates the target compound from neutral analogs, enhancing solubility compared to free-base forms.

Physicochemical Properties

Functional groups and counterions significantly influence properties like solubility and stability:

Table 3: Hypothesized Property Comparison
Compound Name Polarity Solubility (Aqueous) Stability Reactivity
Target Compound High (ionic) High (oxalate salt) Stable in acidic media Basic amine, salt formation
Compound 5 () Moderate Low (neutral ether) Sensitive to hydrolysis Ether cleavage
Compound 26 () Low (thioether) Very low Oxidizable thioether Sulfur-based reactions
Compound High (diols) Moderate Oxidative sensitivity Hydrogen bonding

Property Analysis :

  • Oxalate Salt : The ionic nature of the target compound likely improves bioavailability compared to neutral analogs.
  • Amino vs.

Research Implications and Limitations

  • Structural Diversity: The evidence highlights the versatility of cyclohexenol scaffolds for introducing diverse functionalities (e.g., ethers, thioethers, amines).
  • Data Gaps : Pharmacological data for the target compound are absent in the provided evidence, limiting activity-based comparisons.
  • Stereochemical Impact : The (1R,6R) configuration warrants further study to assess its role in chiral recognition or receptor binding.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate while minimizing stereochemical impurities?

  • Methodological Approach : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to monitor enantiomeric excess during synthesis. Employ asymmetric catalysis or enzymatic resolution to enhance stereochemical control .
  • Data Contradiction : If NMR or X-ray crystallography reveals unexpected stereochemical configurations, re-evaluate reaction conditions (e.g., solvent polarity, temperature) to identify sources of racemization .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Key Precautions :

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or dermal exposure due to acute oral/dermal toxicity (Category 4 hazards) .
  • Avoid contact with strong acids/bases to prevent hazardous decomposition .
    • Emergency Measures : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for persistent symptoms .

Q. How can researchers validate the purity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Compare peaks to reference spectra (e.g., δ 1.2–3.0 ppm for cyclohexene protons; δ 40–60 ppm for dimethylamino carbons) .
  • LC-MS : Monitor molecular ion peaks (m/z ~253 for the free base; adjust for oxalate counterion) to detect impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the reported stability of this compound under varying pH conditions?

  • Hypothesis Testing : Conduct accelerated stability studies (40°C/75% RH) across pH 2–12. Use HPLC-UV to quantify degradation products (e.g., oxalic acid, cyclohexenol derivatives) .
  • Contradiction Analysis : If decomposition rates conflict with literature, verify buffer interactions or photolytic effects using controlled light exposure experiments .

Q. How does the stereochemistry of this compound influence its intermolecular interactions in supramolecular assemblies?

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict hydrogen-bonding motifs.
  • Experimental Validation : Use X-ray crystallography to compare crystal packing of enantiopure vs. racemic forms. Note steric clashes in the (1R,6R) configuration that may hinder π-π stacking .

Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems?

  • Ecotoxicology Workflow :

  • Biodegradation : Use OECD 301F respirometry to measure CO2 evolution in activated sludge .
  • Bioaccumulation : Determine log Kow via shake-flask HPLC; values >3 indicate potential bioaccumulation risks .

Q. How can researchers design dose-response studies for this compound when acute toxicity data is incomplete?

  • Tiered Testing :

  • In vitro : Use HepG2 cells for cytotoxicity assays (IC50 determination) .
  • In silico : Apply QSAR models (e.g., OECD Toolbox) to predict LD50 based on structural analogs .
    • Contingency : If in vivo data is lacking, adhere to ALARA (As Low As Reasonably Achievable) dosing principles in animal studies .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing conflicting bioactivity data across studies of this compound?

  • Meta-Analysis : Apply random-effects models to account for inter-study variability (e.g., differing cell lines, assay conditions). Use funnel plots to detect publication bias .
  • Sensitivity Analysis : Rank variables (e.g., solvent choice, incubation time) by their impact on IC50 values via Monte Carlo simulations .

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